molecular formula C20H19FN2O2 B5704335 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5704335
M. Wt: 338.4 g/mol
InChI Key: KWVKRFOVZFJOQB-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DEABFO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxazolone derivatives and has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme active site. This results in the disruption of the enzyme-substrate interaction, leading to the inhibition of enzyme activity. 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit selectivity towards specific enzymes, making it a useful tool compound for studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects
4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and regulation of insulin signaling and glucose metabolism. It has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects make 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one a promising compound for the development of novel therapeutics for various diseases, including cancer, diabetes, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is its potent inhibitory activity towards specific enzymes, making it a useful tool compound for studying the role of these enzymes in various biological processes. However, one limitation of 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is its potential toxicity towards cells, which may limit its use in certain experiments. Additionally, the covalent nature of the bond between 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one and the enzyme active site may result in irreversible inhibition, making it difficult to study the reversible regulation of enzyme activity.

Future Directions

For the study of 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one include the development of more selective analogs and the study of its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-(diethylamino)benzaldehyde and 3-fluoroacetophenone in the presence of potassium carbonate and acetic acid. The resulting product is then treated with hydroxylamine hydrochloride to yield 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphatases. It has been used as a tool compound to study the role of these enzymes in various biological processes. For example, 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been used to inhibit the activity of protein kinase C (PKC) in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. 4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been used to study the role of phosphatases in the regulation of insulin signaling and glucose metabolism.

properties

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-3-23(4-2)17-10-8-14(9-11-17)12-18-20(24)25-19(22-18)15-6-5-7-16(21)13-15/h5-13H,3-4H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVKRFOVZFJOQB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one

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